molecular formula C12H17N3O2S B3018229 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide CAS No. 1797648-23-7

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Cat. No.: B3018229
CAS No.: 1797648-23-7
M. Wt: 267.35
InChI Key: MNLUKRTYTSBKAK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of thiophene-3-carboxaldehyde with N-propylimidazolidine-1-carboxamide in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Mechanism of Action

The mechanism of action of 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide stands out due to its unique combination of a thiophene ring and an imidazolidine moiety. Similar compounds include:

The uniqueness of this compound lies in its ability to combine the properties of both thiophene and imidazolidine, making it a versatile compound for various applications .

Properties

IUPAC Name

2-oxo-N-propyl-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-2-5-14(8-10-3-7-18-9-10)12(17)15-6-4-13-11(15)16/h3,7,9H,2,4-6,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLUKRTYTSBKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)N2CCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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